molecular formula C10H9F3O3 B12294543 2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid

2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B12294543
M. Wt: 234.17 g/mol
InChI Key: BGIFJRABVHLYND-UHFFFAOYSA-N
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Description

2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid is a chemical compound known for its unique structural properties and applications in various fields. It is commonly used as a derivatizing agent in Mosher ester analysis, an NMR-based method for determining the absolute configuration of the chiral carbon center in a secondary alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with methanol in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents like ether and benzene, and the product is purified through washing with sulfuric acid, water, and drying over magnesium sulfate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same basic steps but utilizes industrial-grade equipment and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other products.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and copper catalysts, which enhance reaction rates and improve regioselectivity . Other reagents like ethyl acrylate and potassium bicarbonate are also used in specific reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, as a peroxisome proliferator-activated receptor agonist, it regulates gene expression involved in inflammation and metabolism . The compound’s methoxy and trifluoromethyl groups contribute to its unique reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetic acid
  • α-Lipoic Acid
  • Ethyl 2-(Chlorosulfonyl)acetate
  • Citric acid
  • 4-(Trifluoromethoxy)aniline
  • ®-(-)-alpha-Methoxyphenylacetic acid
  • (Trifluoromethoxy)benzene
  • Folic acid
  • 3-(Trifluoromethoxy)bromobenzene

Uniqueness

2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in pharmaceutical and industrial applications.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

2-methoxy-2-[4-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C10H9F3O3/c1-16-8(9(14)15)6-2-4-7(5-3-6)10(11,12)13/h2-5,8H,1H3,(H,14,15)

InChI Key

BGIFJRABVHLYND-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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